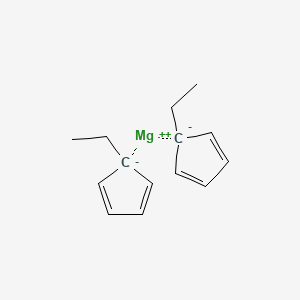
Sulfanylformonitrile; tetraethylazanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfanylformonitrile; tetraethylazanium is a compound that combines the properties of sulfanylformonitrile and tetraethylazanium Sulfanylformonitrile is a sulfur-containing organic compound, while tetraethylazanium is a quaternary ammonium cation
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of sulfanylformonitrile; tetraethylazanium involves the reaction of sulfanylformonitrile with tetraethylammonium salts. The reaction typically occurs under controlled conditions, with the temperature and pH carefully monitored to ensure the desired product is obtained. The reaction may involve the use of solvents such as acetonitrile to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include the precise addition of reactants, temperature control, and continuous monitoring to ensure high yield and purity. The final product is then purified using techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Sulfanylformonitrile; tetraethylazanium undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of sulfoxides or sulfones.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of thiols or sulfides.
Substitution: This reaction involves the replacement of one functional group with another, such as the substitution of a hydrogen atom with a halogen.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and halogenated derivatives. These products have various applications in different fields, including pharmaceuticals and materials science.
Wissenschaftliche Forschungsanwendungen
Sulfanylformonitrile; tetraethylazanium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: It is investigated for its potential therapeutic properties, such as its ability to inhibit certain enzymes or modulate biological pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of sulfanylformonitrile; tetraethylazanium involves its interaction with molecular targets such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with specific binding sites. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to sulfanylformonitrile; tetraethylazanium include:
Tetraethylammonium: A quaternary ammonium cation used in research to prepare lipophilic salts of inorganic anions.
Tetrabutylammonium: Another quaternary ammonium cation with similar properties but different alkyl groups.
Tetramethylammonium: A smaller quaternary ammonium cation with different chemical properties.
Uniqueness
This compound is unique due to its combination of sulfur-containing and quaternary ammonium components. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C9H21N2S+ |
|---|---|
Molekulargewicht |
189.34 g/mol |
IUPAC-Name |
tetraethylazanium;thiocyanic acid |
InChI |
InChI=1S/C8H20N.CHNS/c1-5-9(6-2,7-3)8-4;2-1-3/h5-8H2,1-4H3;3H/q+1; |
InChI-Schlüssel |
SCSJEBFMSZHPTH-UHFFFAOYSA-N |
Kanonische SMILES |
CC[N+](CC)(CC)CC.C(#N)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2,4-Dichlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B11726174.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-YL]-3-(methoxyimino)propanenitrile](/img/structure/B11726185.png)


![1-[4-(4-chlorophenyl)-2,6-dioxocyclohexyl]-N-methylmethanimine oxide](/img/structure/B11726208.png)
![(1S,3E,4R)-3-hydroxyimino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B11726213.png)

![1-{N'-[(1Z)-1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]hydrazinecarbonyl}-N-phenylformamide](/img/structure/B11726223.png)

carbonyl}carbamate](/img/structure/B11726228.png)
![3-{[(2,4-Dichlorophenyl)methoxy]imino}propanenitrile](/img/structure/B11726237.png)
![6-Methoxy-5-nitrobenzo[d]thiazol-2-amine](/img/structure/B11726239.png)
![N-[(E)-[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino]benzamide](/img/structure/B11726249.png)
